

An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: Properties, Specifications, and Applications

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-oxyamine

Cat. No.: B12422954

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For researchers, scientists, and drug development professionals, **Methyltetrazine-PEG4-oxyamine** is a key heterobifunctional linker that facilitates the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its properties, specifications, and applications, with a focus on its role in bioconjugation and the development of targeted therapeutics and diagnostics.

Core Properties and Specifications

Methyltetrazine-PEG4-oxyamine is a versatile molecule composed of three key components: a highly reactive methyltetrazine moiety, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal oxyamine group.^[1] This unique structure enables a two-step bioconjugation strategy, leveraging the power of bioorthogonal "click chemistry".^[2]

The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, such as trans-cyclooctene (TCO).^{[3][4][5]} This reaction is a cornerstone of bioorthogonal chemistry, allowing for efficient conjugation in complex biological environments without interfering with native biochemical processes.^{[2][3]} The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.^{[1][2][3]} The oxyamine group reacts specifically with aldehydes and ketones to form stable oxime bonds.^[1]

Quantitative data for **Methyltetrazine-PEG4-oxyamine** are summarized in the following tables for easy comparison.

Table 1: Chemical and Physical Properties

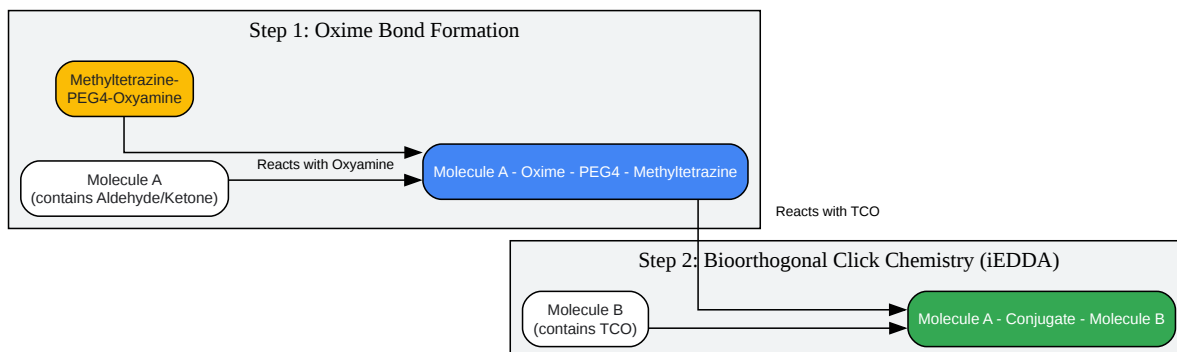
Property	Value	Source
Chemical Formula	C23H35N7O7	[6]
Molecular Weight	521.58 g/mol	[6]
Appearance	Red oil	[3]
Solubility	Soluble in MeOH, DMF, and DMSO	[3]

Table 2: Specifications

Specification	Value	Source
Purity	>95% (HPLC)	[3]
Storage Conditions	-20°C, Desiccate	[3][7]
Shipping Conditions	Ambient temperature	[7]

Reaction Mechanism and Experimental Workflow

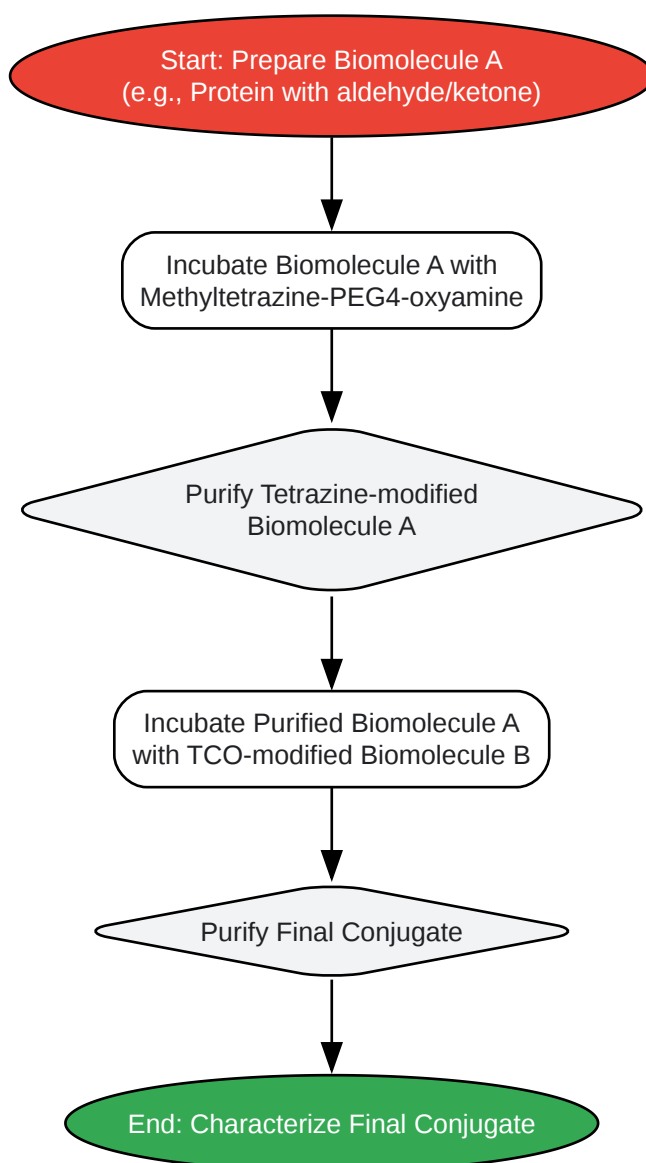
The primary application of **Methyltetrazine-PEG4-oxyamine** lies in its ability to link two molecules through a sequential, two-step process. First, the oxyamine group is reacted with an aldehyde or ketone-containing molecule. Subsequently, the tetrazine moiety is available for a rapid bioorthogonal reaction with a TCO-modified molecule.



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Sequential bioconjugation using **Methyltetrazine-PEG4-oxyamine**.

A typical experimental workflow for utilizing **Methyltetrazine-PEG4-oxyamine** in a bioconjugation experiment involves the initial modification of a biomolecule, followed by the bioorthogonal ligation step.



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Typical experimental workflow for bioconjugation.

Detailed Experimental Protocol: General Guideline for Protein Modification

The following provides a general protocol for the conjugation of **Methyltetrazine-PEG4-oxyamine** to a protein containing an aldehyde or ketone group, followed by conjugation to a TCO-modified molecule. Note that optimal conditions (e.g., molar excess, reaction time, temperature) may vary depending on the specific biomolecules and should be determined empirically.

Materials:

- Protein containing an aldehyde or ketone group in an appropriate buffer (e.g., PBS, pH 6.0-7.0).
- **Methyltetrazine-PEG4-oxyamine**, dissolved in a compatible organic solvent (e.g., DMSO or DMF).
- TCO-modified molecule of interest.
- Quenching reagent (e.g., hydroxylamine).
- Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

- Protein Preparation: Ensure the protein solution is free of any primary amines if they can interfere with other planned reactions. The buffer should be optimized for oxime ligation, typically slightly acidic to neutral pH.
- Modification with **Methyltetrazine-PEG4-oxyamine**:
 - Add a 10-20 fold molar excess of **Methyltetrazine-PEG4-oxyamine** to the protein solution.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification of the Tetrazine-Modified Protein:
 - Remove excess, unreacted **Methyltetrazine-PEG4-oxyamine** using a desalting column, dialysis, or size-exclusion chromatography.
- Bioorthogonal Conjugation with TCO-modified Molecule:
 - Add the TCO-modified molecule to the purified tetrazine-modified protein. A 1.5 to 5-fold molar excess of the TCO-reagent is typically used.

- The reaction is generally very fast and can be complete in under 30 minutes at room temperature.[8]
- Purification of the Final Conjugate:
 - Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted TCO-molecule and other byproducts.
- Characterization:
 - Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Applications in Research and Drug Development

The unique properties of **Methyltetrazine-PEG4-oxyamine** make it an invaluable tool in a variety of applications:

- Antibody-Drug Conjugates (ADCs): This linker enables the site-specific conjugation of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[2]
- Pre-targeted Imaging and Therapy: In this two-step in vivo approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-labeled imaging agent or therapeutic is administered, which rapidly localizes to the target via the bioorthogonal reaction.[2]
- Development of Molecular Probes: It is useful in the design of dual-functional probes for various imaging and diagnostic applications.[1]
- Functionalization of Nanoparticles: The linker can be used to modify the surface of nanoparticles, allowing for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[2]
- Material Science: **Methyltetrazine-PEG4-oxyamine** is suitable for modifying surfaces and creating functional polymers.[1]

In conclusion, **Methyltetrazine-PEG4-oxyamine** offers a powerful and versatile platform for the precise construction of complex bioconjugates. Its biocompatibility, chemoselectivity, and

rapid reaction kinetics make it an essential reagent for advancing research and development in targeted therapeutics, diagnostics, and beyond.[3]

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